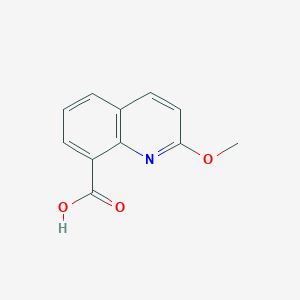
2-Methoxyquinoline-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyquinoline-8-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by a quinoline core structure with a methoxy group at the second position and a carboxylic acid group at the eighth position. It is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyquinoline-8-carboxylic acid typically involves the condensation of 2-methoxyaniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methoxyquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can yield 2-methoxyquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products Formed:
Oxidation: Quinoline-8-carboxylic acid derivatives.
Reduction: 2-Methoxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methoxyquinoline-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 2-Methoxyquinoline-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carboxylic acid groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
- Quinoline-8-carboxylic acid
- 2-Methoxyquinoline
- 8-Hydroxyquinoline-2-carboxylic acid
Comparison: 2-Methoxyquinoline-8-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups, which confer distinct chemical and biological properties. Compared to quinoline-8-carboxylic acid, the methoxy group enhances its solubility and reactivity. In contrast to 2-methoxyquinoline, the carboxylic acid group provides additional sites for chemical modification and interaction with biological targets. The combination of these functional groups makes this compound a versatile compound with diverse applications.
Eigenschaften
Molekularformel |
C11H9NO3 |
|---|---|
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
2-methoxyquinoline-8-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-15-9-6-5-7-3-2-4-8(11(13)14)10(7)12-9/h2-6H,1H3,(H,13,14) |
InChI-Schlüssel |
CFWCYIDKKATWAX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC2=C(C=CC=C2C(=O)O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


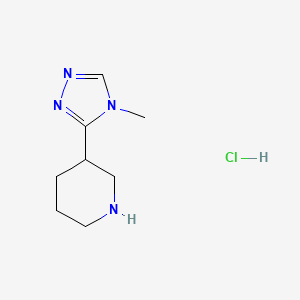

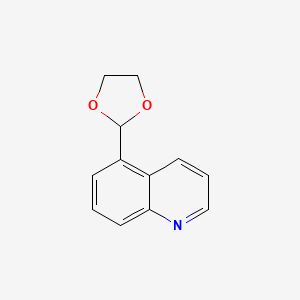
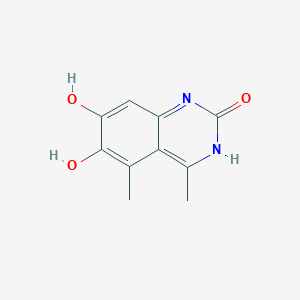
![3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B11896725.png)


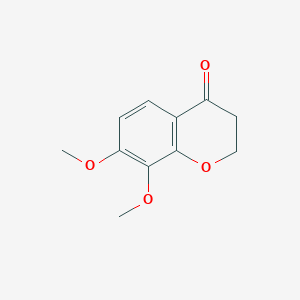
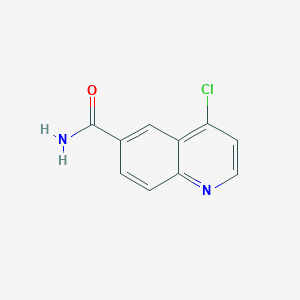
![Thiazolo[5,4-f]isoquinolin-2(3H)-one](/img/structure/B11896750.png)
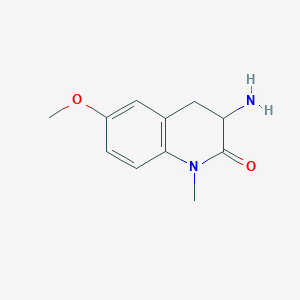
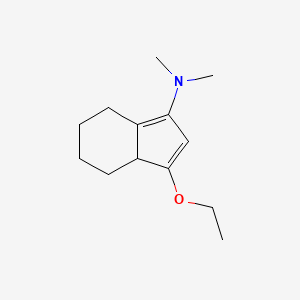

![3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B11896784.png)
